molecular formula C14H13ClN2 B055336 4-Aminomethyl-2'-cyanobiphenyl hydrochloride CAS No. 124807-10-9

4-Aminomethyl-2'-cyanobiphenyl hydrochloride

Cat. No. B055336
M. Wt: 244.72 g/mol
InChI Key: YBZCPEKLZDOXLK-UHFFFAOYSA-N
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Patent
US08106216B2

Procedure details

4-Aminomethyl-2′-cyanobiphenyl hydrochloride (XVII) (100 g, 0.408 mole) was suspended in a mixture of water (500 ml) and methylene chloride (200 ml) at 25-30° C. and adjusted the pH to 9.0-9.5 with ammonium hydroxide (65 ml, 20% w/w) at 25-30° C. to get a clear solution. Organic layer was separated, washed with water (100 ml) and dried over sodium sulfate. Thereafter, organic layer was concentrated at below 60° C. and tert.butanol (300 ml) was added to the residue. The reaction mass was heated to 70-75° C. Thereafter, powdered potassium hydroxide (32.35 g, 0.491 mole) was added and heated to reflux for completion of the reaction. Water (400 ml) was added and aqueous layer was separated and extracted with methylene chloride (500 ml). The combined organic layer was washed with water (200 ml) and dried over sodium sulfate. Methylene chloride solution was cooled to 2-5° C. and the pH adjusted to 1.2-1.4 with hydrochloric acid. The precipitated product was stirred for one hour and filtered, washed with methylene chloride to afford the title compound as white powder (90 g, 84.1% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
32.35 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
84.1%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:16]#[N:17])=[CH:6][CH:5]=1.[OH-:18].[NH4+].[OH-].[K+]>O.C(Cl)Cl>[ClH:1].[NH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[C:11]([C:16]([NH2:17])=[O:18])=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:8][CH:9]=1 |f:0.1,2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.NCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
32.35 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The precipitated product was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25-30° C.
CUSTOM
Type
CUSTOM
Details
to get a clear solution
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, organic layer was concentrated at below 60° C.
ADDITION
Type
ADDITION
Details
tert.butanol (300 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for completion of the reaction
CUSTOM
Type
CUSTOM
Details
aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (500 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
TEMPERATURE
Type
TEMPERATURE
Details
Methylene chloride solution was cooled to 2-5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methylene chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.